N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

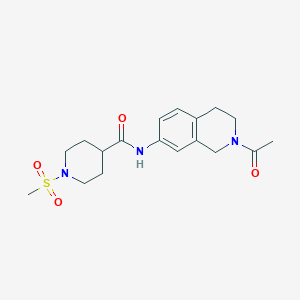

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a hybrid scaffold of tetrahydroisoquinoline (THIQ) and piperidine carboxamide. The THIQ moiety, a bicyclic structure with a fused benzene and piperidine ring, is substituted with an acetyl group at position 2, while the piperidine-4-carboxamide group carries a methylsulfonyl substituent at position 1.

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S/c1-13(22)20-8-5-14-3-4-17(11-16(14)12-20)19-18(23)15-6-9-21(10-7-15)26(2,24)25/h3-4,11,15H,5-10,12H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMBAUFLBKKHPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroisoquinoline core, followed by acetylation and subsequent sulfonylation. The final step usually involves the formation of the piperidine carboxamide moiety under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.

Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

Substitution: Nucleophilic substitution reactions may take place, especially at the sulfonyl and acetyl groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic agent due to its biological activity.

Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and sulfonyl groups may play a crucial role in binding to these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

Structural Complexity :

- The target compound employs a THIQ scaffold, which is smaller and less polar than the fluorinated biphenyl-imidazole system in SML2978 . The latter’s extended aromatic system may enhance π-π stacking interactions in protein binding .

- The methylsulfonyl group in the target compound could improve solubility compared to the dioxopiperidine group in SML2978, which may confer rigidity but reduce metabolic stability .

Molecular Weight and Drug-Likeness: SML2978 has a high molecular weight (867.96 g/mol), exceeding typical thresholds for oral bioavailability (Lipinski’s rule of five).

Functional Group Impact :

- The acetyl group on the THIQ ring in the target compound may serve as a hydrogen bond acceptor, while the methylsulfonyl group could act as a polar anchor in enzymatic pockets. In contrast, SML2978’s imidazole and fluorine substituents may enhance target specificity but increase synthetic complexity .

Research Implications and Limitations

- Target Compound : The absence of empirical data (e.g., IC₅₀, solubility) limits mechanistic insights. Further studies are required to evaluate its binding affinity for kinases or GPCRs.

- SML2978 : Its structural complexity and high molecular weight suggest niche applications, such as protease inhibition or targeted protein degradation, but may limit broad therapeutic utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.